Superior Hedgehog Pathway Inhibition Potency Compared to Unmethylated Scaffold
In a direct comparison of pyrrolotriazine-based Hedgehog pathway inhibitors, the derivative containing the 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one core (Compound 3) exhibited significantly greater potency than the analogous compound with an unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4-one core. This demonstrates that the 6-methyl substitution is a critical driver of activity [1].
| Evidence Dimension | Hedgehog signaling pathway inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.021 μM |
| Comparator Or Baseline | Unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4-one derivative (Compound 1): IC50 = 0.89 μM |
| Quantified Difference | Approximately 42-fold more potent |
| Conditions | Cellular assay measuring Gli-luciferase reporter activity in Shh-LIGHT2 cells. |
Why This Matters
This 42-fold increase in potency directly translates to a lower required concentration for biological effect, reducing the risk of off-target toxicity and improving the likelihood of in vivo efficacy in oncology models.
- [1] Xin, M., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. View Source
